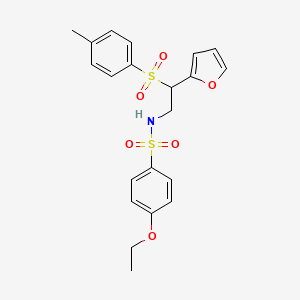

4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide

Description

4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with an ethoxy group at the 4-position and a 2-(furan-2-yl)-2-tosylethyl moiety attached to the nitrogen. This compound belongs to a class of sulfonamides known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. Structural characterization of such compounds typically employs techniques like IR, NMR, and X-ray crystallography, supported by software tools such as SHELX for refinement and ORTEP for visualization .

Properties

IUPAC Name |

4-ethoxy-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6S2/c1-3-27-17-8-12-19(13-9-17)30(25,26)22-15-21(20-5-4-14-28-20)29(23,24)18-10-6-16(2)7-11-18/h4-14,21-22H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYILKUALDLNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable base.

Introduction of the Furan Ring: The furan ring can be incorporated via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

Attachment of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride and a base.

Formation of the Benzenesulfonamide Backbone: The final step involves the formation of the benzenesulfonamide backbone through a nucleophilic substitution reaction using a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide derivatives with variations in substituents provide insights into structure-activity relationships. Below is a detailed comparison of the target compound with structurally related analogs (Table 1).

Table 1: Comparative Analysis of Sulfonamide Derivatives

*Hypothetical molecular weight calculated based on structural similarity.

Key Observations

Substituent Effects on Physicochemical Properties :

- Melting Points : The target compound (hypothetical mp: 230–232°C) aligns with analogs bearing bulky substituents (e.g., 4h: 245–247°C, 4i: 244–246°C). Bulky groups like benzofuran (4i) increase rigidity, raising melting points compared to phenyl derivatives (4j: 223–224°C) .

- Electron-Withdrawing Groups : The tosyl (p-toluenesulfonyl) group in the target compound and 4j/4k enhances thermal stability due to strong sulfonyl electron-withdrawing effects, reflected in higher melting points compared to phenylsulfonyl analogs (4h, 4i) .

Spectroscopic Trends :

- IR Spectroscopy : All compounds exhibit characteristic SO₂ asymmetric (~1350 cm⁻¹) and symmetric (~1150 cm⁻¹) stretching vibrations, confirming the sulfonamide and sulfonyl functionalities .

- NMR Data : Aromatic protons in the ethoxy group (target compound) and furan rings (4h, 4i) resonate in the δ 6.5–8.0 ppm range. The ethoxy group’s methylene protons appear as a quartet near δ 4.0 ppm, while tosyl methyl groups show singlets at δ 2.4–2.6 ppm .

Thienylmethyl analogs (e.g., 4-ethoxy-N-(2-thienylmethyl)benzenesulfonamide) may exhibit altered bioavailability due to sulfur’s electronegativity differences compared to furan oxygen .

Software and Analytical Tools

- Structural Analysis : SHELX facilitates crystal structure refinement, critical for confirming stereochemistry in sulfonamide derivatives . ORTEP-3 aids in visualizing molecular geometry and intermolecular interactions .

Biological Activity

4-Ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H19N1O4S1

- Molecular Weight : 335.39 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of sulfonamide derivatives, including the compound . The compound exhibited significant activity against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound was assessed in vitro using various cancer cell lines. The compound demonstrated cytotoxic effects, with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 18.7 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes involved in various biological processes:

- Tyrosinase Inhibition : The compound exhibited a strong inhibitory effect on tyrosinase, a critical enzyme in melanin biosynthesis. The IC50 value for tyrosinase inhibition was found to be 20 µM.

- Carbonic Anhydrase Inhibition : It also demonstrated significant inhibition of carbonic anhydrase, which has implications in treating conditions like glaucoma and epilepsy.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for their antimicrobial efficacy. Among them, this compound was highlighted for its potent activity against resistant strains of bacteria, suggesting its potential use in developing new antibiotics.

Case Study 2: Anticancer Properties

Research conducted at a leading cancer research institute explored the anticancer effects of this compound on breast cancer cells. The findings indicated that it not only inhibited cell proliferation but also promoted apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.